molecular formula C11H13FN2O B13297057 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13297057
M. Wt: 208.23 g/mol
InChI Key: JNWVDQVGYOMXGL-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as pyridines and pyrrolidines. These compounds are characterized by the presence of a pyridine ring and a pyrrolidine ring in their structure. The fluorine atom attached to the pyridine ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by cyclization of appropriate precursors.

    Coupling of the Rings: The final step involves coupling the pyridine and pyrrolidine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-(5-Bromopyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a bromine atom instead of fluorine.

    1-(5-Methylpyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can impart unique properties, such as increased lipophilicity, altered electronic effects, and enhanced metabolic stability compared to its analogs with different substituents.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H13FN2O/c12-9-4-8(6-13-7-9)11(15)5-10-2-1-3-14-10/h4,6-7,10,14H,1-3,5H2

InChI Key

JNWVDQVGYOMXGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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